molecular formula C20H19NO3 B2937836 N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 879766-39-9

N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B2937836
CAS No.: 879766-39-9
M. Wt: 321.376
InChI Key: UNCHUFZQGPNTQC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 2,4-dimethylphenyl group attached to the amide nitrogen and a phenoxymethyl substituent at the 5-position of the furan ring. Its molecular formula is C₂₀H₁₉NO₃ (calculated molecular weight: 321.37 g/mol).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14-8-10-18(15(2)12-14)21-20(22)19-11-9-17(24-19)13-23-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCHUFZQGPNTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves the reaction of 2,4-dimethylaniline with 5-(phenoxymethyl)furan-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or furan rings are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Group

(a) N-(2,4-dimethylphenyl)-5-[(3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
  • Molecular Formula : C₁₇H₁₆N₄O₄
  • Molecular Weight : 340.34 g/mol
  • Key Features: Replaces the phenoxymethyl group with a (3-nitro-1H-pyrazol-1-yl)methyl substituent.
  • The pyrazole moiety may also confer additional hydrogen-bonding capabilities .
(b) N-(4-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide
  • Molecular Formula: C₁₉H₁₇NO₄
  • Molecular Weight : 323.3 g/mol
  • Key Features : Substitutes the 2,4-dimethylphenyl group with a 4-methoxyphenyl ring.
  • Implications : The methoxy group is electron-donating, increasing electron density on the aromatic ring. This could influence solubility (via polarity) and steric interactions compared to the dimethyl-substituted analog .
(c) N-(3,5-dimethylphenyl)-5-[(4-methoxyphenoxy)methyl]furan-2-carboxamide
  • Molecular Formula: Not explicitly provided, but structurally similar to the target compound.
  • Key Features: Features a 3,5-dimethylphenyl group and a 4-methoxyphenoxy substituent.
  • Implications: The 3,5-dimethyl configuration reduces steric hindrance compared to the 2,4-dimethyl isomer. The methoxyphenoxy group may enhance hydrophilicity relative to phenoxymethyl .

Substituent Variations on the Furan Ring

(a) 5-Nitro-N-phenylfuran-2-carboxamide (Compound 2A)
  • Molecular Formula : C₁₁H₈N₂O₄
  • Molecular Weight : 232.19 g/mol
  • Key Features : Contains a nitro group at the 5-position of the furan ring.
  • Implications : The nitro group is strongly electron-withdrawing, which may increase metabolic stability but reduce solubility. Such derivatives have been investigated as diuretics targeting urea transport .
(b) 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide
  • Molecular Formula : C₁₇H₁₃ClN₂O₄S
  • Molecular Weight : 376.81 g/mol
  • Key Features : Incorporates a 2-chlorophenyl group on the furan and a sulfamoylphenyl amide.
  • Such structural motifs are common in antimicrobial or anti-inflammatory agents .

Research Findings and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating groups (e.g., methoxy in ) may exhibit improved solubility but reduced metabolic stability.
  • Steric Effects: The 2,4-dimethylphenyl group in the target compound creates steric hindrance, which might limit interaction with flat binding pockets compared to 3,5-dimethyl or monosubstituted analogs .
  • Biological Activity Trends : While the target compound’s activity is unspecified, structurally related nitro-furan derivatives (e.g., ) show diuretic properties, whereas sulfamoylphenyl analogs (e.g., ) are explored for antimicrobial applications.

Biological Activity

N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a carboxamide group, and a phenoxymethyl moiety, which contribute to its biological activity. The structural formula can be represented as follows:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{3}

This structure is crucial for its interaction with biological targets.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, including:

  • Signal transduction : Influencing cellular communication pathways.
  • Metabolic processes : Affecting the metabolism of cells.
  • Gene expression : Modulating the expression of genes associated with disease pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of phenoxymethyl furan carboxamides have shown promising results against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)MIC (mM)
Compound AE. coli121.5
Compound BS. aureus151.0

These results suggest that modifications in the structure can enhance antibacterial efficacy.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific pathways.

  • Study Findings : A study demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines.
  • Mechanism : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Case Study 1: Cytotoxicity Evaluation

In a recent study involving human colon fibroblast CCD-18Co cells, this compound exhibited cytoprotective effects against oxidative stress induced by carcinogens. The compound reduced DNA damage and mitochondrial dysfunction, indicating its potential as a chemopreventive agent.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth, particularly against resistant strains.

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